molecular formula C9H5BrFNO2 B3167913 7-bromo-4-fluoro-1H-indole-2-carboxylic acid CAS No. 926208-98-2

7-bromo-4-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B3167913
CAS No.: 926208-98-2
M. Wt: 258.04 g/mol
InChI Key: HOSBAJJUPHKMGW-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1H-indole-2-carboxylic acid (CAS 926208-98-2) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This halogenated indole derivative is recognized for its role as a core scaffold in the design and synthesis of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Research indicates that the indole-2-carboxylic acid moiety is critical for its mechanism of action, as it chelates with two Mg²⁺ ions within the active site of the integrase enzyme, thereby inhibiting the viral replication cycle . The specific bromo and fluoro substitutions on the indole ring are strategic modifications intended to enhance π-stacking interactions with viral DNA and improve binding affinity within the enzyme's hydrophobic cavity . Beyond virology, the indole-2-carboxylic acid structure is a privileged scaffold in drug discovery, with studied applications in developing antagonists for inflammatory conditions like asthma . This compound is provided for research purposes as a key intermediate for constructing complex molecules with potential biological activity. It is offered with high purity and is accompanied by comprehensive analytical data. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-4-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)4-3-7(9(13)14)12-8(4)5/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSBAJJUPHKMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255796
Record name 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid
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Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926208-98-2
Record name 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926208-98-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID101255796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-fluoro-1H-indole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination and fluorination of indole-2-carboxylic acid under controlled conditions . The reaction conditions often involve the use of bromine and fluorine reagents in the presence of catalysts and solvents to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-4-fluoro-1H-indole-2-carboxylic acid is investigated for its potential therapeutic applications due to its biological activities:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, research involving MCF cancer cells demonstrated significant reductions in cell viability upon treatment with this compound, alongside increased apoptotic markers.
  • Antimicrobial Properties : In vitro assays indicate that derivatives of this compound exhibit enhanced antibacterial activity compared to non-halogenated indoles. The mechanism involves disruption of bacterial cell membranes or inhibition of key enzymes .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules:

  • Building Block for Drug Development : It is used in the synthesis of various pharmaceuticals targeting neurological disorders and other diseases. The presence of bromine and fluorine enhances its reactivity, making it an ideal precursor for drug candidates .
  • Chemical Reactions : this compound readily undergoes electrophilic and nucleophilic substitution reactions, allowing chemists to modify its structure for specific applications.

Material Science

This compound is explored for its potential in developing advanced materials:

  • Polymers and Coatings : Its unique chemical properties make it suitable for creating polymers with enhanced stability and conductivity .

Case Studies

Several studies highlight the efficacy of this compound across various applications:

Study FocusFindings
Cancer Research Significant reduction in cell viability and increased apoptotic markers in MCF cancer cells treated with the compound.
Antimicrobial Screening Enhanced antibacterial activity observed compared to non-halogenated indoles; effective against multiple bacterial strains .
Synthesis Applications Used as a key intermediate in synthesizing drugs targeting neurological disorders; demonstrates versatility in organic reactions .

Mechanism of Action

The mechanism of action of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical differences between 7-bromo-4-fluoro-1H-indole-2-carboxylic acid and its analogs:

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Properties
This compound 7-Br, 4-F Carboxylic acid 258.05 High reactivity for derivatization; used in R&D
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F Carboxamide 359.12 Increased lipophilicity; potential CNS activity
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide 5-Br, 7-F Carboxamide 386.0 Enhanced pharmacokinetics; used in intermediates
7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid 7-F, 4-OH Carboxylic acid 195.15 Higher polarity and solubility; limited membrane permeability
4-Bromo-7-fluoro-1H-indole-2-carboxylic acid 4-Br, 7-F (positional isomer) Carboxylic acid 258.05 Altered electronic effects; distinct binding affinities
7-Bromo-4-chloro-1H-indole-2-carboxylic acid 7-Br, 4-Cl Carboxylic acid 274.5 Increased lipophilicity and steric bulk; potential toxicity concerns
7-Bromo-5-fluoro-1H-indole-2-carboxylic acid 7-Br, 5-F Carboxylic acid 258.05 Different resonance effects; modified acidity of the carboxylic acid group

Key Research Findings

  • Substituent Position Effects: Positional isomers, such as 4-bromo-7-fluoro-1H-indole-2-carboxylic acid, exhibit distinct electronic profiles compared to the target compound.
  • Functional Group Modifications : Carboxamide derivatives (e.g., compounds from and ) show improved metabolic stability and bioavailability compared to carboxylic acids, making them favorable for drug development .

Biological Activity

7-Bromo-4-fluoro-1H-indole-2-carboxylic acid is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties.

The molecular formula of this compound is C9H6BrFNO2C_9H_6BrFNO_2 with a molecular weight of approximately 240.05 g/mol. The presence of bromine and fluorine atoms enhances its biological activity by improving binding affinity to target receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine and fluorine substitutions can enhance the compound's binding affinity, leading to various biological effects, including inhibition of key enzymes involved in disease pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, showing promising results in inhibiting growth and proliferation.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of intrinsic apoptotic pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of indole derivatives, including this compound:

  • Study on HIV Integrase Inhibition : A study highlighted the potential of indole derivatives to inhibit HIV-1 integrase, an essential enzyme for viral replication. Structural modifications on the indole core significantly improved inhibitory activity, with some derivatives achieving IC50 values as low as 0.13 µM .
  • Antimicrobial Efficacy : Another study reported the antimicrobial efficacy of various indole derivatives, including this compound, against multiple bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of many standard antibiotics .
  • Cytotoxicity Studies : Research evaluating the cytotoxic effects of this compound on cancer cell lines demonstrated that it could effectively reduce cell viability in a dose-dependent manner. The findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

A comparative analysis with other indole derivatives reveals the unique biological profile of this compound:

CompoundIC50 (µM)Biological Activity
This compound0.13HIV Integrase Inhibitor
Indole-2-carboxylic acid3.11Moderate HIV Integrase Inhibition
4-Fluoro-1H-indole-2-carboxylic acid12.41Antimicrobial activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-4-fluoro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Bromination : Start with 4-fluoroindole-2-carboxylic acid. Bromination at the 7th position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
  • Fluorination : Fluorine introduction may require directed ortho-metalation (DoM) strategies using LDA or TMP-Li, followed by quenching with a fluorinating agent (e.g., NFSI) .
  • Optimization : Monitor reaction progress via LC/MS (e.g., m/z 396 [M+H]+ as seen in analogous indole derivatives) . Adjust temperature (0°C to room temperature) and stoichiometry to minimize side reactions like dehalogenation.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • LC/MS : Confirm molecular weight (expected [M+H]+ ~258–260 based on C₉H₅BrFNO₂) and purity (>98% via peak integration) .
  • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine coupling constants, bromine-induced deshielding) .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to resolve impurities .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group. Use amber vials to avoid photodegradation .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC for decomposition products (e.g., decarboxylation or debromination) .

Advanced Research Questions

Q. How does the bromine-fluorine substitution pattern influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The bromine atom at position 7 is more reactive than fluorine, enabling selective coupling with aryl boronic acids. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water .
  • Challenges : Fluorine’s electron-withdrawing effect may reduce nucleophilic aromatic substitution (SNAr) rates. Optimize by using microwave-assisted synthesis (120°C, 30 min) to enhance reactivity .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 5-bromo-7-fluoro derivatives ) and compare bioactivity profiles (e.g., IC₅₀ in enzyme assays).
  • Data Normalization : Account for batch-to-batch variability in purity (>98% by HPLC) and solvent effects (DMSO vs. aqueous buffers) in assays .
  • Mechanistic Profiling : Use molecular docking to assess interactions with biological targets (e.g., kinases or GPCRs) and validate with SPR or ITC .

Q. How can computational chemistry predict the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • In Silico Tools :
  • PISTACHIO/BKMS_METABOLIC : Predict Phase I/II metabolism sites (e.g., oxidation at indole ring or glucuronidation of the carboxylic acid) .
  • ADMET Prediction : Use QSAR models to estimate logP (lipophilicity) and CYP450 inhibition risks .
  • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-bromo-4-fluoro-1H-indole-2-carboxylic acid

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